molecular formula C15H14ClNO2 B411721 N-(4-chlorophenyl)-2-phenoxypropanamide

N-(4-chlorophenyl)-2-phenoxypropanamide

Cat. No.: B411721
M. Wt: 275.73g/mol
InChI Key: HHNBSZFQIIWTAP-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-phenoxypropanamide (Compound A) is an amide derivative characterized by a 4-chlorophenyl group attached to a propanamide backbone substituted with a phenoxy moiety at the second carbon. The compound is part of a broader class of chlorophenyl-substituted amides, which are frequently explored for their bioactivity due to their stability and ability to penetrate lipid membranes .

Properties

Molecular Formula

C15H14ClNO2

Molecular Weight

275.73g/mol

IUPAC Name

N-(4-chlorophenyl)-2-phenoxypropanamide

InChI

InChI=1S/C15H14ClNO2/c1-11(19-14-5-3-2-4-6-14)15(18)17-13-9-7-12(16)8-10-13/h2-11H,1H3,(H,17,18)

InChI Key

HHNBSZFQIIWTAP-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Cl)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of N-(4-chlorophenyl)-2-phenoxypropanamide can be categorized based on modifications to the aryl, amide, or side-chain groups. Below is a detailed comparison of key compounds, supported by research findings:

Structural Analogs with Pyridine or Thiophene Heterocycles

  • N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) Structure: Replaces the phenoxy group with a pyridine-thioether moiety. Activity: Exhibits insecticidal activity against cowpea aphid (Aphis craccivora), outperforming acetamiprid (a commercial neonicotinoid). The pyridine ring and styryl groups enhance hydrophobic interactions with insect targets .
  • 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3) Structure: Contains a fused thieno-pyridine ring system. Activity: Similar insecticidal efficacy to Compound 2, suggesting heterocyclic systems improve target binding in pest control .

Antimicrobial Derivatives

  • Compounds derived from N-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride (7 and 8) Structure: Feature hydrazonoyl chloride substituents instead of phenoxy groups. Activity: Demonstrated broad-spectrum antimicrobial effects against E. coli, P. aeruginosa, B. subtilis, and S. aureus. The hydrazonoyl group likely disrupts bacterial cell membranes or enzyme function .

Antioxidant Hydroxamic Acids

  • N-(4-chlorophenyl)-N-hydroxypropanamide derivatives (6–10)
    • Structure : Hydroxylamine substitution at the amide nitrogen.
    • Activity : Evaluated for antioxidant capacity using DPPH and β-carotene assays. Compounds with cyclohexyl or cyclopentyl groups (e.g., Compound 8) showed moderate activity (IC₅₀ ~20–50 μM), comparable to BHA (butylated hydroxyanisole) .

Anti-inflammatory and Analgesic Analogs

  • N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide Structure: Combines a chlorophenethylamine moiety with an ibuprofen-like isobutylphenyl group. Activity: Synthesized as a dual-action agent targeting pain and inflammation.

Halogen-Substituted Maleimides

  • N-(4-chlorophenyl)maleimide (22) Structure: Maleimide ring with a 4-chlorophenyl substituent. Activity: Inhibits monoacylglycerol lipase (MGL) with IC₅₀ = 7.24 μM, comparable to bromo- and iodo-substituted analogs. Halogen size minimally impacts potency, suggesting steric effects dominate over electronic properties .

Key Structure-Activity Relationship (SAR) Insights

Chlorophenyl Group : The 4-chlorophenyl moiety enhances lipophilicity and target binding across multiple analogs, particularly in enzyme inhibition and pest control .

Heterocyclic Modifications : Pyridine or thiophene rings improve insecticidal activity by enabling π-π stacking with insect nervous system proteins .

Functional Group Substitutions: Hydrazonoyl groups enhance antimicrobial activity via electrophilic interactions with bacterial enzymes . Hydroxamic acids shift activity toward antioxidant pathways by scavenging free radicals .

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